Cas no 1448-36-8 (Methyl cholate)

Methyl cholate is a methyl ester derivative of cholic acid, a primary bile acid. It is commonly utilized as a surfactant, emulsifier, or solubilizing agent in biochemical and pharmaceutical research due to its amphiphilic properties. The compound exhibits improved solubility in organic solvents compared to its parent acid, facilitating its use in lipid-based formulations and membrane studies. Its rigid steroidal backbone contributes to stable micelle formation, making it valuable in studying lipid-protein interactions and drug delivery systems. Methyl cholate is also employed as a chiral building block in organic synthesis. The compound's defined structure and purity make it a reliable standard in analytical applications.
Methyl cholate structure
Methyl cholate structure
Product Name:Methyl cholate
CAS No:1448-36-8
MF:C25H42O5
MW:422.597988605499
MDL:MFCD00064934
CID:41376
PubChem ID:10960835
Update Time:2025-06-12

Methyl cholate Chemical and Physical Properties

Names and Identifiers

    • methyl cholate
    • Cholic acid methyl ester
    • Methyl 4-(3,7,12-trihydroxy-10,13-dimethylperhydrocyclopenta[a]phenanthren-17-yl)pen
    • Cholic Acid Methyl Ester See M294475
    • CHOLIC ACID METHYL ESTER(P)
    • CHOLIC ACID METHYL ESTER(RG)
    • Cholic Acid Methyl EsterSee M294475
    • Methyl Cholate See
    • Methyl Cholate See C432610
    • NSC 126794
    • Cholic acid methyl
    • Cholic Αcid Μethyl Εster
    • Methyl Cholate See C432610
    • Methyl cholatesee
    • Methyl cholate, 98+%
    • Methyl 4-[(5S,8R,9R,10S,13R,14S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-
    • BDBM50442869
    • CS-0030706
    • 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic acid Methyl ester
    • J-008013
    • Methyl 3.alpha.,7.alpha.,12.alpha.-trihydroxy-5.beta.-cholanate
    • EINECS 215-903-7
    • MFCD00064934
    • 5beta-Cholanic acid-3alpha,7alpha,12alpha-triol methyl ester
    • 1448-36-8
    • Cholic acid, methyl ester
    • Cholan-24-oic acid, 3,7,12-trihydroxy-, methyl ester, (3.alpha.,5.beta.,7.alpha.,12.alpha.)-
    • Cholan-24-oic acid, 3,7,12-trihydroxy-, methyl ester, (3alpha,5beta,7alpha,12alpha)-
    • AKOS016009904
    • (R)-methyl 4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
    • METHYL CHOLATE, (+)-
    • HY-107830
    • Q27276753
    • s3994
    • NSC-126794
    • AS-10489
    • UNII-E1P59HQX4Q
    • Methyl 3.alpha.,7.alpha.,12.alpha.-trihydroxy-5.beta.-cholan-24-oate
    • E1P59HQX4Q
    • Methyl 3.alpha.,7.alpha.,12.alpha.-trihydroxy-5.beta.-cholanoate
    • methyl (4S)-4-[(3S,5R,7S,8R,9S,10S,12S,13R,14S,17S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
    • EC 215-903-7
    • CHOLAN-24-OIC ACID, 3,7,12-TRIHYDROXY-, METHYL ESTER, (3.ALPHA.,5.BETA.,7.ALPHA.,12.ALPHA.)
    • CHOLICACIDMETHYLESTER
    • V10232
    • CHEBI:177012
    • CCG-268916
    • methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
    • Methyl 3alpha,7alpha,12alpha-trihydroxy-5beta-cholan-24-ate
    • Methyl 3,7,12-trihydroxycholan-24-oate #
    • CHEMBL1078052
    • SCHEMBL338241
    • NSC224329
    • AKOS000621834
    • NS00004857
    • LS-15132
    • methyl thiodeoxycholate
    • NSC126794
    • Cholan-24-oic acid,7,12-trihydroxy-, methyl ester, (3.alpha.,5.beta.,7.alpha.,12.alpha.)-
    • AKOS026750613
    • NSC-224329
    • FT-0623768
    • Oprea1_471199
    • DTXSID40932412
    • DLYVTEULDNMQAR-UHFFFAOYSA-N
    • Methyl-3beta,7beta,12beta-trihydroxy-5beta-cholan-24-oate
    • Methyl 3,7,12-trihydroxycholan-24-oate
    • SCHEMBL1073655
    • (3alpha,5beta,7alpha,12alpha)-Cholan-24-oic acid methyl ester
    • Methyl 3,7,12trihydroxycholan24oate
    • 215-903-7
    • CHOLAN-24-OIC ACID, 3,7,12-TRIHYDROXY-, METHYL ESTER, (3ALPHA,5BETA,7ALPHA,12ALPHA)
    • FC58659
    • Methyl 3alpha,7alpha,12alpha-trihydroxy-5beta-cholanoate
    • methyl (4R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-17-yl)pentanoate
    • (3?,5?,7?,12?)-3,7,12-Trihydroxycholan-24-oic acid methyl ester;Methyl 3?,7?,12?-trihydroxy-5?-cholan-24-oate;Methyl cholate
    • Methyl cholate
    • MDL: MFCD00064934
    • Inchi: 1S/C25H42O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-21,23,26-28H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1
    • InChI Key: DLYVTEULDNMQAR-SRNOMOOLSA-N
    • SMILES: O[C@H]1C[C@@H]2[C@@]3(C)CC[C@H](C[C@H]3C[C@H]([C@H]2[C@@H]2CC[C@H]([C@H](C)CCC(=O)OC)[C@]21C)O)O
    • BRN: 2226989

Computed Properties

  • Exact Mass: 422.30300
  • Monoisotopic Mass: 422.303
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 652
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 11
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 87

Experimental Properties

  • Color/Form: White solid
  • Density: 1.1410
  • Melting Point: 153.0 to 157.0 deg-C
  • Boiling Point: 541.6°Cat760mmHg
  • Flash Point: 174.9°C
  • Refractive Index: 1.539
  • Water Partition Coefficient: Insoluble in water. Soluble in medium polarity organic solvents.
  • PSA: 86.99000
  • LogP: 3.53710
  • Merck: 2203
  • Solubility: Insoluble in water.

Methyl cholate Security Information

  • Safety Instruction: S22-S24/25
  • Hazardous Material Identification: Xi
  • Safety Term:S22;S24/25

Methyl cholate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-107830-100mg
Methyl cholate
1448-36-8 ≥98.0%
100mg
¥500 2024-07-21
Chemenu
CM282960-500g
Methyl cholate
1448-36-8 95%
500g
$658 2021-06-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C1412-25G
Methyl Cholate
1448-36-8 >98.0%(GC)
25g
¥540.00 2024-04-17
S e l l e c k ZHONG GUO
S3994-25mg
Methyl Cholate
1448-36-8 98%
25mg
¥795.34 2023-09-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R029378-25g
Methyl cholate
1448-36-8 97%
25g
¥692 2023-09-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R029378-5g
Methyl cholate
1448-36-8 97%
5g
¥272 2023-09-10
ChemScence
CS-0030706-100mg
Methyl cholate
1448-36-8 >98.0%
100mg
$50.0 2022-04-27
TRC
C432610-500mg
Cholic Acid Methyl Ester
1448-36-8
500mg
$ 64.00 2023-09-08
TRC
C432610-1g
Cholic Acid Methyl Ester
1448-36-8
1g
$ 69.00 2023-09-08
TRC
C432610-2g
Cholic Acid Methyl Ester
1448-36-8
2g
$ 65.00 2022-06-06

Methyl cholate Production Method

Methyl cholate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:1448-36-8)Methyl Cholate, ≥ 97.0%
Order Number:LE17231
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:15
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1448-36-8)Methyl cholate
Order Number:A884721
Stock Status:in Stock
Quantity:250g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:13
Price ($):847.0/387.0
Email:sales@amadischem.com

Methyl cholate Related Literature

Additional information on Methyl cholate

Introduction to Methyl Cholate (CAS No. 1448-36-8)

Methyl cholate, with the chemical formula C24H40O5 and a CAS number of 1448-36-8, is a derivative of cholic acid that has garnered significant attention in the field of pharmaceuticals and biomedicine. This compound, often referred to as methyl cholinate, is primarily known for its role as a bile acid analog and has been extensively studied for its potential therapeutic applications.

The structure of methyl cholate consists of a hydrophobic steroid backbone with hydroxyl and carboxyl groups, which contribute to its amphipathic nature. This unique property allows it to interact with both aqueous and lipid environments, making it a promising candidate for various biological processes. In recent years, researchers have been exploring the multifaceted applications of methyl cholate in drug delivery systems, particularly in enhancing the bioavailability of poorly soluble drugs.

One of the most compelling aspects of methyl cholate is its ability to form micelles, which are aggregates of surfactant molecules that can encapsulate hydrophobic compounds. These micelles have been shown to improve the solubility and absorption of drugs, thereby increasing their therapeutic efficacy. For instance, studies have demonstrated that methyl cholate-based nanomicelles can effectively deliver anticancer agents to target sites, reducing systemic toxicity while improving treatment outcomes.

In addition to its role in drug delivery, methyl cholate has also been investigated for its potential in modulating immune responses. Recent research has revealed that this compound can activate specific immune cells, such as T lymphocytes, by interacting with cell surface receptors. This mechanism has been explored in the context of developing immunotherapies for chronic inflammatory diseases and cancer. The ability of methyl cholate to modulate immune function without significant side effects makes it an attractive candidate for further clinical development.

The pharmacokinetic properties of methyl cholate have also been extensively studied. Unlike free bile acids, which are rapidly metabolized in the liver, methyl cholate exhibits a longer half-life due to its resistance to enzymatic degradation. This extended circulation time allows for more prolonged therapeutic effects and reduces the need for frequent dosing. Furthermore, studies have shown that methyl cholate can be effectively absorbed through various routes, including oral and intravenous administration, making it versatile for different therapeutic scenarios.

Another area where methyl cholate has shown promise is in the treatment of metabolic disorders. Research indicates that this compound can influence lipid metabolism by interacting with nuclear receptors such as the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor alpha (PPARα). Activation of these receptors has been linked to improvements in insulin sensitivity and cholesterol homeostasis, offering potential benefits for patients with type 2 diabetes and hyperlipidemia.

The safety profile of methyl cholate has also been thoroughly evaluated. Preclinical studies have demonstrated that this compound is well-tolerated at therapeutic doses, with minimal adverse effects reported. However, further research is needed to fully understand its long-term safety implications. Clinical trials are currently underway to assess the efficacy and safety of methyl cholate in various therapeutic settings.

In conclusion, methyl cholate (CAS No. 1448-36-8) is a versatile compound with significant potential in pharmaceutical applications. Its ability to form micelles enhances drug delivery, while its immunomodulatory properties make it valuable for developing novel immunotherapies. Additionally, its influence on lipid metabolism offers promising avenues for treating metabolic disorders. As research continues to uncover new applications for this compound, methyl cholate is poised to play a crucial role in future medical advancements.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1448-36-8)Methyl Cholate, ≥ 97.0%
LE17231
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:1448-36-8)Methyl cholate
A884721
Purity:99%/99%
Quantity:250g/100g
Price ($):847.0/387.0
Email